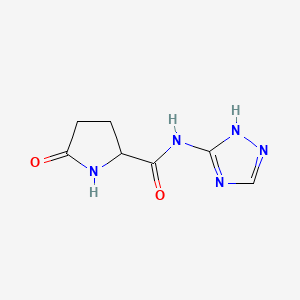
5-Oxo-N-1H-1,2,4-triazol-3-ylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring fused with a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the triazole group can be introduced via a cyclization reaction involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolidine and triazole rings.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, while the triazole moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: Similar structure but lacks the triazole group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide is unique due to the presence of both the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
属性
CAS 编号 |
24649-84-1 |
|---|---|
分子式 |
C7H9N5O2 |
分子量 |
195.18 g/mol |
IUPAC 名称 |
5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H9N5O2/c13-5-2-1-4(10-5)6(14)11-7-8-3-9-12-7/h3-4H,1-2H2,(H,10,13)(H2,8,9,11,12,14) |
InChI 键 |
GVDYNDLRRUIVSV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1C(=O)NC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
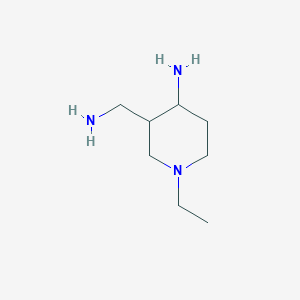
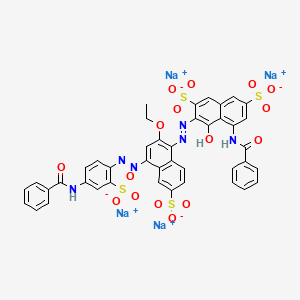
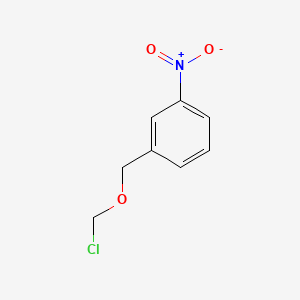

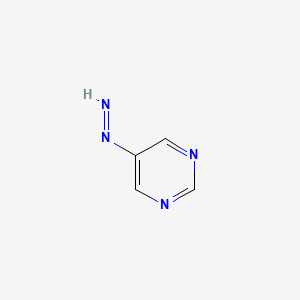
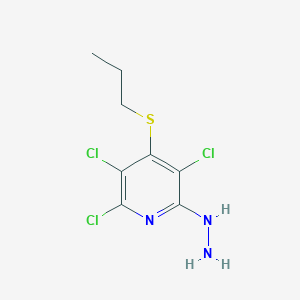

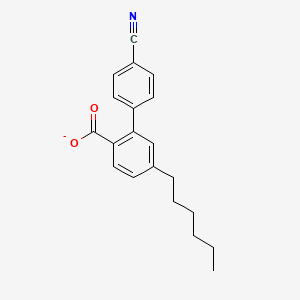
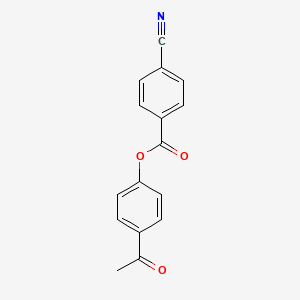
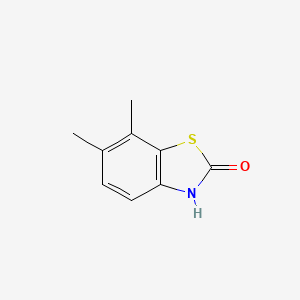
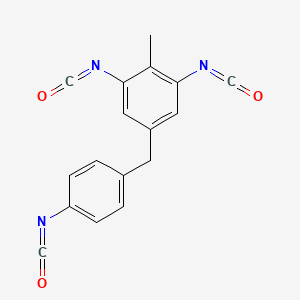
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
![3H-Oxazolo[3,4-a]pyrazin-3-one,7-ethylhexahydro-](/img/structure/B13804410.png)
